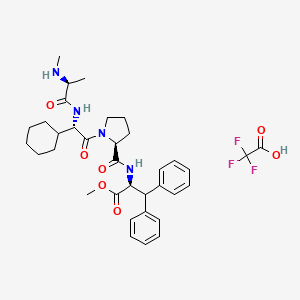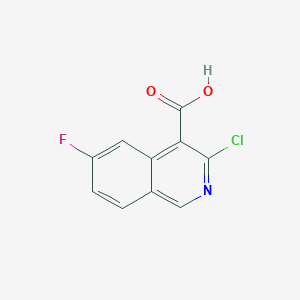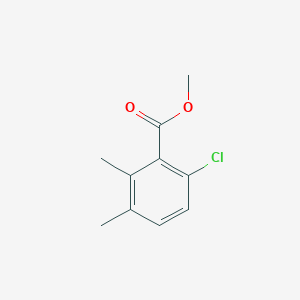
Methyl 6-chloro-2,3-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with chlorine and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2,3-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 6-chloro-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production process.
化学反应分析
Types of Reactions
Methyl 6-chloro-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the ester group.
Major Products Formed
Substitution: Products may include various substituted benzoates depending on the nucleophile used.
Oxidation: Products can include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding alcohol.
科学研究应用
Methyl 6-chloro-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 6-chloro-2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Methyl 2,3-dimethylbenzoate: Lacks the chlorine substituent.
Methyl 6-chloro-2-methylbenzoate: Has only one methyl group.
Methyl 6-chlorobenzoate: Lacks the additional methyl groups.
Uniqueness
Methyl 6-chloro-2,3-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses and applications.
属性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
methyl 6-chloro-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-8(11)9(7(6)2)10(12)13-3/h4-5H,1-3H3 |
InChI 键 |
LJQCXONLWCVUIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
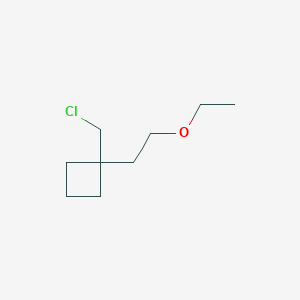
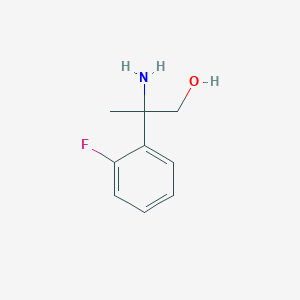
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
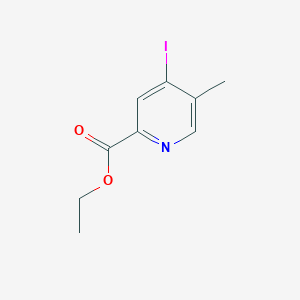
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
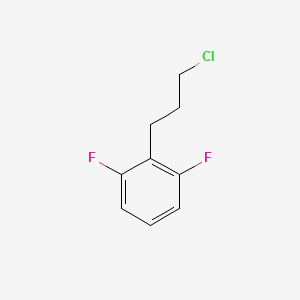

![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
